N,4-Dimethylpyridine-2-carbothioamide
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Overview
Description
N,4-Dimethylpyridine-2-carbothioamide is a chemical compound with the molecular formula C8H10N2S It is a derivative of pyridine, characterized by the presence of a carbothioamide group at the 2-position and methyl groups at the N and 4-positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,4-Dimethylpyridine-2-carbothioamide typically involves the reaction of 2-chloronicotinic acid with methylamine and carbon disulfide. The reaction is carried out under reflux conditions, followed by purification through recrystallization. The detailed reaction conditions include:
Reagents: 2-chloronicotinic acid, methylamine, carbon disulfide
Solvent: Ethanol or methanol
Temperature: Reflux (approximately 78-80°C)
Purification: Recrystallization from ethanol or methanol
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
N,4-Dimethylpyridine-2-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to an amine.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides or sulfones
Reduction: Amines
Substitution: Various substituted pyridine derivatives
Scientific Research Applications
N,4-Dimethylpyridine-2-carbothioamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of N,4-Dimethylpyridine-2-carbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The pathways involved may include:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate binding.
Receptor Binding: It can bind to receptors, modulating their activity and affecting cellular signaling pathways.
Comparison with Similar Compounds
N,4-Dimethylpyridine-2-carbothioamide can be compared with other similar compounds, such as:
N,N-Dimethylpyridine-4-carbothioamide: Similar structure but with different substitution patterns.
2-Pyridinecarbothioamide: Lacks the methyl groups at the N and 4-positions.
4-Methylpyridine-2-carbothioic acid methylamide: Similar structure but with a different functional group at the 2-position.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual methylation at the N and 4-positions enhances its stability and reactivity compared to other similar compounds.
Properties
CAS No. |
61414-23-1 |
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Molecular Formula |
C8H10N2S |
Molecular Weight |
166.25 g/mol |
IUPAC Name |
N,4-dimethylpyridine-2-carbothioamide |
InChI |
InChI=1S/C8H10N2S/c1-6-3-4-10-7(5-6)8(11)9-2/h3-5H,1-2H3,(H,9,11) |
InChI Key |
JVYVMRLSJHYWPA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)C(=S)NC |
Origin of Product |
United States |
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